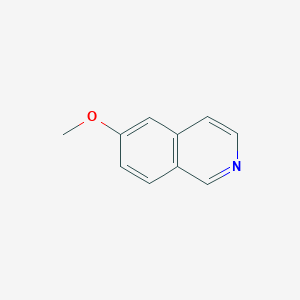

6-Methoxyisoquinoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-10-3-2-9-7-11-5-4-8(9)6-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNUJESLPUNSNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452920 | |

| Record name | 6-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52986-70-6 | |

| Record name | 6-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization of 6 Methoxyisoquinoline

The synthesis of 6-Methoxyisoquinoline can be achieved through various established methods in organic chemistry. One common approach involves the dehydrogenation of 6-methoxy-1,2,3,4-tetrahydroisoquinoline (B104604). In a typical procedure, 6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is basified and the resulting free base is heated with a palladium black catalyst. The product, this compound, is then purified by chromatography. prepchem.com

Another synthetic strategy involves the use of 1-chloro-6-methoxyisoquinoline (B144245) as a starting material. This intermediate is valuable in organic synthesis for creating more complex molecules. chemimpex.com The synthesis of 1-chloro-6-methoxyisoquinoline can be accomplished by heating 6-methoxy-2H-isoquinolin-1-one in phosphorus oxychloride (POCl₃).

The characterization of this compound relies on standard spectroscopic techniques to confirm its structure and purity.

| Property | Value |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.18 g/mol chemscene.com |

| Appearance | Oil prepchem.com |

| CAS Number | 52986-70-6 chemscene.com |

Spectroscopic data provides definitive identification of the compound.

| Spectroscopic Data | Values |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.20 (s, 1H), 7.95 (d, J = 9.0 Hz, 1H), 7.36-7.32 (m, 1H), 7.25-7.17 (m, 1H), 6.90 (d, J = 2.3 Hz, 1H), 3.74 (s, 3H) rsc.org |

| ¹³C NMR (101 MHz, CDCl₃) | δ 161.2, 151.2, 150.9, 140.9, 129.4, 127.3, 123.3, 119.6, 103.8, 55.3 rsc.org |

| Mass Spectrometry (ESI) | m/z = 160.07570 [M+H]⁺ uni.lu |

| Infrared (KBr) cm⁻¹ | 2923, 2852, 1691, 1618, 1508, 1460, 1421, 1396, 1333, 1257, 1227, 1158, 1124, 1095, 1030, 839, 815, 751, 690 rsc.org |

Chemical Reactivity and Derivatization of 6 Methoxyisoquinoline

The chemical reactivity of the 6-Methoxyisoquinoline core is influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing nitrogen atom in the heterocyclic ring. This electronic arrangement dictates the regioselectivity of various chemical transformations.

The isoquinoline (B145761) ring system is generally susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. The methoxy group at the 6-position activates the benzene (B151609) ring towards electrophilic attack.

Nucleophilic substitution reactions are also common, particularly at the C-1 position, which is activated by the adjacent nitrogen atom. This reactivity allows for the introduction of a wide range of functional groups. For instance, 1-chloro-6-methoxyisoquinoline (B144245) can undergo nucleophilic substitution to introduce different substituents at the 1-position.

Derivatization of this compound is a key strategy in medicinal chemistry to generate libraries of analogues for structure-activity relationship (SAR) studies. Common derivatization strategies include:

Modification at the C-1 position: Introduction of various substituents through nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Modification of the methoxy group: Demethylation to the corresponding hydroxyisoquinoline, followed by alkylation or other functionalization.

Substitution on the benzene ring: Further electrophilic substitution reactions to introduce additional functional groups.

These derivatization approaches enable the fine-tuning of the molecule's physicochemical properties and biological activity.

Applications in Medicinal Chemistry

Strategies for the Formation of the Isoquinoline Core

The construction of the fundamental isoquinoline ring system is the primary challenge in the synthesis of this compound and its derivatives. Several classical and modern cyclization strategies have been developed to achieve this, each with its own set of advantages and substrate scope.

Pictet-Spengler Reaction and its Variants

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines, which can be subsequently oxidized to form isoquinolines. wikipedia.orgnrochemistry.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnih.gov For the synthesis of this compound, a key precursor is 3-methoxy-p-phenylethylamine. chemicalbook.com

The general mechanism proceeds through the formation of an iminium ion from the condensation of the amine and the carbonyl compound. wikipedia.org This electrophilic iminium ion then undergoes an intramolecular electrophilic aromatic substitution to form a spirocycle intermediate. Subsequent rearrangement and deprotonation restore aromaticity, yielding the tetrahydroisoquinoline product. wikipedia.orgdepaul.edu

One documented synthesis of this compound starts with m-methoxybenzaldehyde, which is converted to 3-methoxy-p-phenylethylamine. The Pictet-Spengler reaction of this amine with 40% aqueous formaldehyde (B43269) solution yields 6-methoxy-1,2,3,4-tetrahydroisoquinoline (B104604). chemicalbook.com Dehydrogenation of this intermediate then furnishes the final this compound. chemicalbook.com While the reaction can be catalyzed by strong acids like hydrochloric acid, it has also been shown to proceed under milder, even non-acidic, conditions, particularly with electron-rich aromatic rings. wikipedia.orgthermofisher.com

The Pictet-Spengler reaction has proven to be a versatile tool, applicable to a wide range of substrates and amenable to both traditional and combinatorial chemistry approaches. wikipedia.org

Bischler-Napieralski Reaction and Modifications

The Bischler-Napieralski reaction is another powerful method for constructing the isoquinoline core, specifically leading to 3,4-dihydroisoquinolines which can be oxidized to the corresponding isoquinolines. nrochemistry.comwikipedia.org This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides or β-arylethylcarbamates. wikipedia.orgorganic-chemistry.org The reaction is typically carried out under refluxing acidic conditions using a dehydrating agent. nrochemistry.com

Commonly employed reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA). organic-chemistry.org The reaction is most effective when the aromatic ring of the β-arylethylamide is activated by electron-donating groups, such as a methoxy (B1213986) group. nrochemistry.com

Two primary mechanisms have been proposed for the Bischler-Napieralski reaction. wikipedia.org

Mechanism I: Involves a dichlorophosphoryl imine-ester intermediate. wikipedia.org

Mechanism II: Proceeds through a nitrilium ion intermediate. wikipedia.org The prevailing mechanism is thought to be dependent on the specific reaction conditions. wikipedia.org

A notable variation in product formation can occur depending on the reagents used. For instance, the reaction of N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide with POCl₃ yields the expected 7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline. However, using P₂O₅ can lead to a mixture of this product and the isomeric 6-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline, which is formed through cyclization at the ipso-carbon of the phenyl ring. wikipedia.org

In the synthesis of methoxy-indolo[2,1-a]isoquinoline derivatives, a modified Bischler-Napieralski reaction using POCl₃ in acetonitrile (B52724) was employed to cyclize (bromo-methoxyphenyl)-[2-(methoxyphenyl)-ethyl]acetamides into the corresponding 3,4-dihydroisoquinolines. uni-regensburg.de These were then reduced to the tetrahydroisoquinolines. uni-regensburg.de

Cyclization Reactions from Various Precursors

Beyond the classical named reactions, various other cyclization strategies are employed to synthesize the this compound core. The Pomeranz-Fritsch reaction, for example, is a common method for isoquinoline synthesis and can be applied to produce 1,2,3,4-tetrahydro-6-methoxyisoquinoline. ontosight.ai This reaction typically involves the condensation of an aromatic aldehyde with an aminoacetaldehyde diethyl acetal (B89532) in the presence of an acid catalyst.

Another approach involves the acid-catalyzed cyclization of 1-(3,5-dihydroxy-4-methoxybenzyl)-N-formyl-1,2,3,4,5,8-hexahydro-6-methoxyisoquinoline, which leads to the formation of N-formyl-2-hydroxynordihydrothebainone. researchgate.net This highlights how precursors with specific substitution patterns can be designed to achieve selective cyclization.

Furthermore, internal Diels-Alder reactions of suitably substituted pyrazine (B50134) derivatives can be used to construct the 6-methoxy-1,2,3,4-tetrahydroisoquinoline intermediate. This intermediate can also be accessed through the regioselective catalytic reduction of 6-methoxynicotinaldehyde (B1352767) derivatives.

Rhodium-Catalyzed Cyclization Approaches

Modern synthetic methods increasingly utilize transition metal catalysis. Rhodium-catalyzed reactions offer efficient pathways for the construction of heterocyclic systems. For instance, rhodium-catalyzed cyclization of alkynes with arylphosphonic acid monoesters has been reported for the synthesis of phosphaisocoumarins. nih.gov While not directly forming this compound, this demonstrates the potential of rhodium catalysis in related heterocyclic syntheses.

More specifically, rhodium(I)-catalyzed cycloisomerization of 1,6-enynes has been developed to synthesize various five-membered heterocyclic and carbocyclic rings. nih.gov Additionally, rhodium-catalyzed domino conjugate addition-cyclization reactions have been used to create a variety of N- and O-heterocycles, including 3,4-dihydroquinolin-2(1H)-ones and 3,4-dihydrocoumarins. campushomepage.com Research has also explored the extension of cobalt- and rhodium-catalyzed carboxylation reactions to include this compound as a substrate. beilstein-journals.org

Regioselective Functionalization and Derivatization Strategies

Once the isoquinoline core is established, further functionalization is often necessary to synthesize specific target molecules. Regioselective reactions are crucial for introducing substituents at desired positions.

Introduction of Methoxy Groups (Methoxylation)

The introduction of a methoxy group onto the isoquinoline skeleton is a key derivatization step. One method involves the direct metalation of an isoquinoline derivative followed by quenching with an appropriate electrophile. For example, the direct metalation of 7-benzyloxy-6-methoxyisoquinoline at the C1 position using a Knochel–Hauser base, followed by a cuprate-mediated methylation, can introduce a methyl group. beilstein-journals.orgnih.govbeilstein-journals.org While this example focuses on methylation, the principle can be extended to other functional groups.

A more direct approach to introducing a methoxy group would involve nucleophilic aromatic substitution on a suitably activated isoquinoline precursor, or electrophilic aromatic substitution if the ring is sufficiently electron-rich. The synthesis of 7-(Benzyloxy)-6-methoxyisoquinoline 2-oxide (6) from 7-(Benzyloxy)-6-methoxyisoquinoline (5) using mCPBA demonstrates a functionalization pathway that proceeds via an N-oxide intermediate. mdpi.com

The following table summarizes the key synthetic reactions discussed:

| Reaction Name | Reactant(s) | Product Type | Key Reagents |

| Pictet-Spengler Reaction | β-arylethylamine, aldehyde/ketone | Tetrahydroisoquinoline | Acid catalyst (e.g., HCl) |

| Bischler-Napieralski Reaction | β-arylethylamide/carbamate (B1207046) | 3,4-Dihydroisoquinoline | Dehydrating agent (e.g., POCl₃, P₂O₅) |

| Pomeranz-Fritsch Reaction | Aromatic aldehyde, aminoacetaldehyde diethyl acetal | Isoquinoline | Acid catalyst |

| Rhodium-Catalyzed Cyclization | Varies (e.g., enynes, alkynes) | Various heterocycles | Rhodium catalyst |

Esterification and Carboxylic Acid Derivative Synthesis (e.g., Ethyl this compound-3-carboxylate)

The introduction of ester and carboxylic acid functionalities onto the this compound core is a key transformation for creating valuable intermediates. One notable example is the synthesis of ethyl this compound-3-carboxylate.

A common approach to synthesize this compound involves the dehydrogenation of its tetrahydroisoquinoline precursor. Specifically, ethyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be treated with sulfur in a high-boiling solvent like tetralin. rsc.org This reaction effectively removes hydrogen atoms to form the aromatic isoquinoline ring system, yielding ethyl this compound-3-carboxylate. rsc.org This method is analogous to the synthesis of ethyl isoquinoline-3-carboxylate from its corresponding tetrahydro-derivative. rsc.org

Alternative strategies for creating isoquinoline-3-carboxylate derivatives can involve palladium-catalyzed Heck-type arylation reactions of 2-amidoacrylates with suitably substituted iodobenzenes. researchgate.net This approach offers a versatile route to various isoquinoline-3-carboxylates. researchgate.net

Halogenation and Introduction of Halogen Substituents (e.g., 1-Chloro-6-methoxyisoquinoline)

Halogenated 6-methoxyisoquinolines, such as 1-chloro-6-methoxyisoquinoline (B144245), are versatile intermediates in organic synthesis, primarily due to the reactivity of the halogen substituent in nucleophilic substitution reactions.

The synthesis of 1-chloro-6-methoxyisoquinoline is commonly achieved from 6-methoxy-2H-isoquinolin-1-one. This precursor is treated with a chlorinating agent, most frequently phosphorus oxychloride (POCl₃). The reaction typically involves heating the mixture to reflux for a few hours. After the reaction is complete, the excess POCl₃ is removed, and the residue is carefully quenched with ice-water to precipitate the product. Yields for this transformation can be quite high, with some procedures reporting up to 83.3%. lookchem.com Another method involves the reaction of 6-methoxy-isoquinoline-N-oxide hydrochloride with trichlorophosphate at 90°C for 6 hours, which has been reported to yield 1-chloro-6-methoxyisoquinoline in 88.0% yield. lookchem.com

The resulting 1-chloro-6-methoxyisoquinoline is a key building block for further diversification. The chlorine atom at the C1 position is susceptible to displacement by various nucleophiles, making it a valuable precursor for the synthesis of a wide range of substituted this compound derivatives. chemimpex.com

Alkylation, Methylation, and Aminomethylation at C1

The C1 position of the this compound ring system is activated for nucleophilic attack, especially when a good leaving group is present. This reactivity allows for various alkylation, methylation, and aminomethylation reactions, which are crucial for building molecular complexity.

For instance, Reissert compounds derived from this compound are valuable intermediates for introducing substituents at the C1 position. The synthesis of the natural product cristadine, which is 1-(4'-hydroxy-3'-methoxybenzyl)-7-hydroxy-6-methoxyisoquinoline, exemplifies this approach. researchgate.net The synthesis utilizes a Reissert compound prepared from 7-benzyloxy-6-methoxyisoquinoline to introduce the substituted benzyl (B1604629) group at the C1 position. researchgate.net

Furthermore, direct C-H β-carbonyl alkylation has been noted as a potential reaction for C1-C4 alkyl substitutions on the isoquinoline core. molaid.com In the context of related isoquinoline derivatives, palladium-catalyzed reactions have been employed to introduce various groups. For example, palladium(II) and rhodium(III) complexes have been synthesized with ligands such as 1-(2′-aminophenyl)-6-methoxy-isoquinoline, demonstrating the modification of the C1 position. chinesechemsoc.org

Oxidation and Reduction Reactions of Functional Groups

Oxidation and reduction reactions are fundamental transformations for manipulating functional groups attached to the this compound scaffold, enabling the synthesis of a diverse range of derivatives. libretexts.org These reactions can target either the substituent groups or the isoquinoline ring itself.

For example, an aldehyde group on a related compound, 1-methoxyisoquinoline-6-carbaldehyde, can be oxidized to a carboxylic acid using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). Conversely, the same aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

The isoquinoline nitrogen can also undergo oxidation. For instance, 7-(benzyloxy)-6-methoxyisoquinoline can be treated with m-chloroperoxybenzoic acid (mCPBA) to form the corresponding N-oxide in high yield. mdpi.com This N-oxide can then undergo rearrangement to form an isoquinolin-1-one. mdpi.com The oxidation state of the isoquinoline ring can also be influenced by substituents. For instance, the presence of a 5-nitro group on isoquinoline directs oxidation with KMnO₄ to the pyridine (B92270) ring, whereas a 5-amino group directs it to the benzene (B151609) ring. shahucollegelatur.org.in

Electrophilic and Nucleophilic Substitution Reactions

The this compound ring system exhibits characteristic reactivity in both electrophilic and nucleophilic substitution reactions, which are governed by the electron-donating nature of the methoxy group and the inherent properties of the isoquinoline nucleus.

Electrophilic Aromatic Substitution (SEAr): Electrophilic substitution on the isoquinoline ring generally occurs on the benzene portion, preferentially at the C5 and C8 positions. shahucollegelatur.org.in The methoxy group at C6 is an activating, ortho-, para-directing group, which would further favor substitution at the C5 and C7 positions. For example, nitration of isoquinoline itself yields a mixture of 5-nitro- and 8-nitroisoquinoline. shahucollegelatur.org.in The presence of the methoxy group can influence the regioselectivity of such reactions.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitutions typically occur at the C1 position of the heteroaromatic ring, which is electron-deficient. shahucollegelatur.org.in This is particularly true when a good leaving group, such as a halogen, is present at this position. For instance, 1-chloro-6-methoxyisoquinoline readily undergoes nucleophilic substitution where the chlorine atom is displaced by various nucleophiles. The Chichibabin reaction, involving amination with sodium amide in liquid ammonia, also demonstrates nucleophilic attack at C1 to yield 1-aminoisoquinoline. shahucollegelatur.org.in The electron-donating methoxy group at C6 can modulate the reactivity of the ring towards nucleophilic attack.

Selective Functionalization for Structure-Activity Relationship (SAR) Studies

Selective functionalization of the this compound scaffold is a cornerstone of medicinal chemistry, enabling systematic exploration of structure-activity relationships (SAR). oncodesign-services.com SAR studies involve modifying a molecule's structure to understand how these changes affect its biological activity, guiding the optimization of lead compounds. oncodesign-services.com

The versatility of the this compound core allows for modifications at various positions. For example, the C1 position can be functionalized through halogenation followed by nucleophilic substitution, as seen with 1-chloro-6-methoxyisoquinoline. chemimpex.com This allows for the introduction of a wide array of substituents to probe their impact on biological targets.

Furthermore, late-stage functionalization strategies are highly valuable for SAR studies as they allow for the rapid diversification of complex molecules. nih.gov For the this compound system, this could involve selective C-H functionalization or the transformation of existing functional groups. sioc-journal.cn For instance, the development of isoquinoline-based biaryls as tubulin inhibitors showcases how a tolerant synthetic route allowing for late-stage diversification can be crucial for optimizing biological activity. researchgate.net By systematically introducing different functional groups at specific positions on the this compound ring, researchers can build a comprehensive understanding of the SAR, leading to the identification of more potent and selective drug candidates. oncodesign-services.com

Optimization of Reaction Conditions and Yields in Laboratory and Scalable Synthesis

Optimizing reaction conditions is a critical step in both laboratory-scale synthesis and industrial production to ensure high yields, purity, and cost-effectiveness. researchgate.netresearchgate.net For the synthesis of this compound and its derivatives, various parameters are systematically adjusted.

A recent study on the synthesis of isoquinolines from indenes demonstrated the importance of optimizing reaction conditions. chemrxiv.org In this nitrogen atom insertion reaction, parameters such as the choice of reagents (e.g., PIFA vs. PIDA, ammonium (B1175870) carbamate vs. ammonium chloride), the presence and type of base, and the reaction temperature were systematically varied to maximize the yield. chemrxiv.org For example, the reaction of an indene (B144670) with PIFA and ammonium carbamate in methanol-d4 (B120146) at 0°C for 10 minutes was identified as an optimized condition. chemrxiv.org This optimization led to a significant increase in the yield of the desired isoquinoline product. chemrxiv.org

In the context of scaling up syntheses, factors such as reaction concentration, temperature control, and the choice of reagents become even more critical. For instance, a reaction performed at a higher concentration (0.1 M) resulted in lower yields due to the formation of side products from intermolecular coupling, whereas a more diluted condition (0.025 M) provided the best yields. mdpi.com Similarly, in amidation reactions, increasing the temperature and using a specific base like NaH significantly improved the product yield. researchgate.net These examples highlight the meticulous process required to translate a laboratory procedure into a robust and scalable synthetic method.

Stereoselective Synthesis Approaches and Chiral Derivatization

The generation of stereochemically defined centers is a cornerstone of modern organic synthesis, particularly in the construction of biologically active molecules. For derivatives of this compound, which form the core of numerous alkaloids and pharmaceutical agents, controlling stereochemistry is paramount. This section details the stereoselective methodologies used to synthesize chiral this compound derivatives and the techniques for their chiral derivatization.

Stereoselective Synthesis Approaches

The asymmetric synthesis of this compound derivatives, especially tetrahydroisoquinolines (THIQs), has been achieved through several advanced catalytic methods. These approaches aim to produce a single enantiomer or diastereomer in high selectivity, avoiding the need for classical resolution of racemic mixtures.

Catalytic Asymmetric Hydrogenation

One of the most effective methods for creating chiral 1-substituted THIQs is the asymmetric hydrogenation of their prochiral precursors, 3,4-dihydroisoquinolines (DHIQs). This transformation establishes a stereocenter at the C1 position. Various transition metal complexes with chiral ligands have been developed to catalyze this reaction with high enantioselectivity.

For instance, ruthenium-based catalysts have shown excellent performance. The use of a chiral ruthenium catalyst for the asymmetric hydrogenation of a 1-phenyl-substituted DHIQ bearing methoxy groups at the C6 and C7 positions can furnish the corresponding chiral THIQ with high yield and enantiomeric excess (ee). mdpi.com Lewis acids can be employed as additives to enhance both the catalytic activity and the enantioselectivity of the reaction. For example, the addition of AgSbF₆ to a ruthenium-catalyzed asymmetric transfer hydrogenation of a DHIQ substrate resulted in the formation of 1-benzyl-6,7-dimethoxy-1,2,3,4-THIQ with 90% conversion and 98% ee. mdpi.com

Titanocene-catalyzed hydrogenation represents another powerful strategy. Using a chiral titanocene (B72419) complex, a catalytically active titanium(III)-hydride species can be generated. This catalyst has been successfully applied to the hydrogenation of an imine with a 6,7-dimethoxy substitution pattern, yielding the chiral 1-phenyl-THIQ product in 82% yield and 98% ee under high hydrogen pressure. mdpi.com

Rhodium-Catalyzed C–H Insertion

Intramolecular C–H insertion reactions mediated by rhodium carbenes offer a direct route to constructing the saturated heterocyclic ring of THIQs. By using donor/donor carbenes and a chiral rhodium catalyst, such as Rh₂(R-PTAD)₄, it is possible to synthesize 6-membered rings containing nitrogen with excellent stereoselectivity. rsc.orgresearchgate.net This method has been successfully applied to produce tetrahydroisoquinolines, including those with methoxy substituents on the aromatic ring, in good yields and with high enantiomeric ratios. rsc.orgresearchgate.net For example, installing a methoxy group para to the C-H insertion site led to an increase in both yield and enantioselectivity. rsc.orgresearchgate.net

Table 1: Rhodium-Catalyzed Enantioselective Synthesis of Isochromans and Tetrahydroisoquinolines rsc.orgresearchgate.net

| Entry | Substrate Substituent (R) | Solvent | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| 1 | Ph | CH₂Cl₂ | 60 | 97 : 3 |

| 2 | p-MeO-Ph | CH₂Cl₂ | 69 | >99.5 : 0.5 |

| 3 | p-CN-Ph | CH₂CN | 97 | 99 : 1 |

| 4 | p-Ac-Ph | CH₂Cl₂ | 98 | 99 : 1 |

| 5 | 3-Pyridyl | CH₂CN | 82 | 94 : 6 |

Biocatalytic Asymmetric Reduction

Enzymes, particularly imine reductases (IREDs), have emerged as powerful tools for the stereoselective synthesis of chiral amines. These biocatalysts can reduce the C=N double bond of DHIQs to furnish optically active THIQs with exceptional enantioselectivity. sjtu.edu.cn Several IREDs have been identified that exhibit excellent conversion (>99%) and stereoselectivity (ee > 99%) for a range of 1-aryl DHIQs, including those with methoxy groups at the C6 and C7 positions. sjtu.edu.cn This enzymatic approach provides a green and efficient route to pharmaceutically important intermediates like (R)-1-(p-chlorobenzyl)-6,7-dimethoxy-THIQ. sjtu.edu.cn

Table 2: Imine Reductase (IRED) Catalyzed Synthesis of Chiral Tetrahydroisoquinolines sjtu.edu.cn

| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| IR2 | 1-(p-chlorobenzyl)-6,7-dimethoxy-DHIQ | (R)-1-(p-chlorobenzyl)-6,7-dimethoxy-THIQ | >99 | >99 |

| IR8 | 1-(p-chlorobenzyl)-6,7-dimethoxy-DHIQ | (R)-1-(p-chlorobenzyl)-6,7-dimethoxy-THIQ | >99 | >99 |

| IR17 | 1-(p-chlorobenzyl)-6,7-dimethoxy-DHIQ | (R)-1-(p-chlorobenzyl)-6,7-dimethoxy-THIQ | >99 | >99 |

| IR45 | 1-(p-chlorobenzyl)-6,7-dimethoxy-DHIQ | (R)-1-(p-chlorobenzyl)-6,7-dimethoxy-THIQ | >99 | >99 |

Classical Resolution

Before the widespread adoption of catalytic asymmetric methods, the primary means of obtaining enantiomerically pure compounds was through the resolution of racemic mixtures. This often involves reacting the racemic base, such as a this compound derivative, with a chiral acid. This reaction forms a pair of diastereomeric salts, which, due to their different physical properties, can be separated by fractional crystallization. For example, racemic 1-(3,5-dibenzyloxy-4-methoxybenzyl)-1,2,3,4-tetrahydro-6-methoxyisoquinoline was successfully resolved using (-)-(S)-malic acid to yield the optically active (+)-(R)-enantiomer. researchgate.net Similarly, racemic 1-(5-benzyloxy-4-methoxy-2-methylbenzyl)-1,2,3,4-tetrahydro-6-methoxyisoquinoline has been resolved using chiral 6,6′-dinitrobiphenyl-2,2′-dicarboxylic acid. researchgate.net

Chiral Derivatization

Chiral derivatization is a powerful analytical technique used to determine the enantiomeric composition of a chiral substance. The process involves reacting a mixture of enantiomers with a single enantiomer of a chiral derivatizing agent (CDA) to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated and quantified using standard chromatographic techniques like high-performance liquid chromatography (HPLC).

While specific examples of chiral derivatization applied directly to assess the enantiopurity of this compound derivatives are specialized, the principles are broadly applicable. For amino-functionalized derivatives, reagents commonly used for amino acids would be suitable. These include Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide, FDAA), 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), and others that react with amines to form diastereomeric products distinguishable by HPLC-MS. nih.gov

Interestingly, a derivative of 6-methoxyquinoline (B18371) itself has been developed as a CDA. 6-methoxyquinoline-4-carboxylic acid-succinimide ester (MQ-OSu) is used as a labeling tag for the enantioseparation of chiral amino acids. nih.gov This reagent reacts with amino acids to form stable N-acyl-amino acids, which can then be separated on chiral stationary phases and detected with high sensitivity using fluorescence or mass spectrometry. nih.gov This highlights the utility of the methoxyquinoline scaffold in creating effective tools for chiral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, researchers can map the precise arrangement of atoms within the molecule.

Detailed NMR data is often available for derivatives of this compound, providing insight into the spectral characteristics of the core structure. For instance, the analysis of various substituted 6-methoxyisoquinolines reveals consistent patterns. In ¹H NMR spectra, the methoxy group protons typically appear as a sharp singlet. rsc.org Protons on the isoquinoline ring system exhibit chemical shifts and coupling patterns that are diagnostic of their specific positions. rsc.org

Similarly, ¹³C NMR spectroscopy provides the chemical shifts for each unique carbon atom in the molecule. The carbon of the methoxy group has a characteristic signal, while the carbons of the bicyclic aromatic system appear in the downfield region typical for sp²-hybridized carbons. rsc.orgrsc.org While specific data for the unsubstituted parent compound is confirmed in certificates of analysis, detailed spectral assignments are often published for more complex derivatives synthesized in research studies. apolloscientific.co.uk

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives Data extracted from studies on substituted 6-methoxyisoquinolines.

| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 or 150 MHz, CDCl₃) δ (ppm) | Source |

| 6-methoxy-3,4-diphenylisoquinoline | 9.22 (s, 1H), 7.94 (d, J=9.0 Hz, 1H), 7.36-7.17 (m, 11H), 6.90 (d, J=2.3 Hz, 1H), 3.74 (s, 3H) | 161.2, 151.2, 150.9, 140.9, 137.6, 131.2, 130.3, 129.9, 129.4, 128.4, 127.6, 127.3, 127.0, 123.3, 119.6, 103.8, 55.3 | rsc.org |

| Methyl 3-hydroxy-1,6-dimethoxyisoquinoline-4-carboxylate | 13.32 (s, 1H), 8.12 (d, J=9.1 Hz, 1H), 8.05 (d, J=2.4 Hz, 1H), 6.97 (dd, J=9.1, 2.5 Hz, 1H), 4.17 (s, 3H), 4.08 (s, 3H), 3.94 (s, 3H) | 172.82, 168.06, 165.01, 163.07, 139.63, 126.92, 114.39, 110.56, 105.44, 91.68, 55.21, 54.68, 52.45 | rsc.org |

| Pd(II) Complex with a this compound derivative ligand | 8.66 (d, J=12.0 Hz, 1H), 7.88–7.86 (m, 1H), 7.63–7.60 (m, 1H), 7.58 (s, 1H), 7.56 (d, J=12.0 Hz, 1H), 7.47 (dd, J=18.0, 12.0 Hz, 2H), 7.38 (s, 3H), 4.00 (s, 3H), 3.82 (s, 3H) | 154.7, 153.1, 151.4, 144.0, 139.1, 135.4, 133.2, 132.5, 132.1, 125.1, 122.4, 121.5, 106.5, 106.1, 56.8, 56.1, 49.1 | chinesechemsoc.org |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Molecular Characterization and Metabolite Identification

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can aid in structural confirmation. nih.gov The compound has a molecular formula of C₁₀H₉NO and a molecular weight of 159.18 g/mol . nih.govchemscene.com In electron ionization (EI) mass spectrometry, the molecule typically forms a molecular ion ([M]⁺) peak. Subsequent fragmentation can occur through characteristic pathways for isoquinoline alkaloids, such as the loss of substituents or cleavages within the ring system. researchgate.netnih.gov For example, a common fragmentation behavior in related alkaloids involves the loss of neutral molecules from the protonated molecule in the MS/MS spectra. nih.gov

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful platform for separating complex mixtures and identifying compounds, making it ideal for metabolite identification in biological matrices. nih.govijpras.com This technique allows for the detection and structural confirmation of metabolites by comparing their fragmentation patterns with those of the parent drug or with library spectra. nih.gov While specific metabolite studies on this compound are not extensively detailed, the methodology is standard in drug metabolism research. lcms.cznih.gov The high resolution and accuracy of modern MS instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, enable the confident identification of metabolites even at trace levels. ijpras.com

Table 2: Mass Spectrometry Data for this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key MS Information | Source |

| This compound | C₁₀H₉NO | 159.18 | IUPAC Name: this compound, InChIKey: XZNUJESLPUNSNO-UHFFFAOYSA-N | nih.gov |

| 6-methoxy-3,4-diphenylisoquinoline | C₂₂H₁₇NO | 311.38 | High-Resolution MS (ESI-TOF) shows m/z = 312.1373 [M+H]⁺ | rsc.org |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | C₁₀H₁₃NO | 163.22 | GC-MS data available, with major fragments observed at m/z 162 and 134. | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Analytical Validation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of this compound. torontech.com The method is routinely used in quality control to verify the purity of synthesized batches, often requiring a purity level of ≥98% for research applications. chemscene.comavantorsciences.com

A typical HPLC analysis involves injecting the sample into a column packed with a stationary phase, through which a liquid mobile phase is pumped. torontech.com For compounds like this compound and its derivatives, reversed-phase chromatography is common, frequently utilizing a C18 column. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, run in either an isocratic or gradient mode to achieve optimal separation. Purity is determined by calculating the area percentage of the main peak in the resulting chromatogram. avantorsciences.com

Table 3: HPLC Application Examples for Methoxyisoquinoline Derivatives

| Application | Compound | HPLC Conditions (Typical) | Purpose | Source |

| Purity Check | This compound | Not specified, but confirms structure conformity | Certificate of Analysis | apolloscientific.co.uk |

| Purity Analysis | 6-Methoxyquinoline-4-carboxylic acid | Not specified, but purity determined by HPLC area % | Quality Control | avantorsciences.com |

| Purity Monitoring | 1-Chloro-6-methoxyisoquinoline | C18 column, acetonitrile/water mobile phase | Detection of degradation products |

X-ray Crystallography for Absolute Configuration and Crystal Packing Analysis

Analysis of related structures shows that the isoquinoline ring system is generally planar. The crystal packing in such aromatic systems is often dominated by intermolecular interactions like π-π stacking, where the aromatic rings of adjacent molecules align with centroid-to-centroid distances typically in the range of 3.5 to 3.7 Angstroms. Studies on metal complexes containing substituted this compound ligands have successfully determined their crystal structures, revealing distorted square planar geometries and providing exact bond lengths and angles. chinesechemsoc.org These findings are crucial for understanding structure-activity relationships and for computational modeling. deeporigin.com

Table 4: Representative Crystallographic Data for Isoquinoline Derivatives

| Feature | Observation in Related Isoquinoline Derivatives | Significance | Source |

| Molecular Geometry | Isoquinoline ring system is largely planar. Methoxy groups can be slightly out of the plane (torsion angles 7-15°). | Confirms the rigid, flat nature of the core structure. | |

| Common Space Groups | Monoclinic (e.g., P21/c) or triclinic systems are frequently observed. | Provides information on the symmetry of the crystal lattice. | |

| Intermolecular Interactions | π-π stacking is a common packing feature, with centroid-to-centroid distances of 3.5–3.7 Å. | These interactions stabilize the crystal structure. | |

| Complex Structures | Pd(II) and Rh(III) complexes show distorted square planar and other geometries with coordinated isoquinoline ligands. | Demonstrates how the ligand coordinates to metal centers. | chinesechemsoc.org |

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The FT-IR spectrum provides a molecular fingerprint, confirming the presence of key structural components.

In the FT-IR spectrum of this compound derivatives, characteristic absorption bands can be assigned to specific molecular vibrations. rsc.org These typically include aromatic C-H stretching vibrations, C=C and C=N ring stretching vibrations, and the distinctive asymmetric and symmetric stretching of the C-O-C bond of the methoxy group. rsc.orgchinesechemsoc.org Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to simulate vibrational spectra and aid in the precise assignment of experimental bands. researchgate.net

Table 5: Characteristic FT-IR Absorption Bands for this compound Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Compound Context | Source |

| Aromatic C-H Stretch | ~3020 | 6-bromo-3,4-diphenylisoquinoline | rsc.org |

| Aliphatic C-H Stretch (Methoxy) | ~2960 | 6-bromo-3,4-diphenylisoquinoline | rsc.org |

| C=C / C=N Ring Stretch | 1618 - 1576 | Substituted 6-methoxyisoquinolines | rsc.org |

| C-O-C Asymmetric Stretch (Ether) | ~1249 | 6-methoxy-3,4-diphenylisoquinoline | rsc.org |

| Aromatic C-H Bend | 850 - 696 | 6-methoxy-3,4-diphenylisoquinoline | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Behavior and Bandgap Energy Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. For aromatic compounds like this compound, the spectrum is characterized by absorption bands resulting from π→π* transitions within the conjugated isoquinoline ring system.

Studies on related compounds show absorption maxima typically in the 270–300 nm range. The precise position and intensity of these bands can be influenced by substitution on the aromatic ring and by the solvent used. researchgate.net UV-Vis spectroscopy is also a practical tool for quantitative analysis and for monitoring reaction kinetics, for instance, by tracking the change in absorbance at a specific wavelength (λmax) over time. Furthermore, computational studies have utilized UV-Vis spectral data in conjunction with Frontier Molecular Orbital (FMO) analysis to investigate the electronic behavior and determine the HOMO-LUMO energy gap of this compound. researchgate.netacs.org This energy gap is a key parameter in evaluating the electronic properties and reactivity of the molecule. researchgate.net

Antimicrobial Properties

Derivatives of this compound have demonstrated notable activity against various microbial pathogens, including bacteria and fungi.

Antibacterial Activity and Spectrum against Pathogens

Several studies have highlighted the potential of this compound derivatives as antibacterial agents. For instance, a series of 3-phenylisoquinolines and their N-methyl quaternary ammonium derivatives have been synthesized and evaluated for their antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, including multidrug-resistant strains such as methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE). nih.gov While the non-quaternary derivatives showed no significant activity, the N-methyl quaternary ammonium derivatives exhibited antibacterial potency that increased with the lipophilicity of the substituent at the 3'-position. nih.gov These compounds are believed to target the bacterial cell division protein FtsZ. nih.gov

In another study, the introduction of a methoxy group at the C-8 position of 6-aminoquinolones resulted in compounds with good antibacterial activity, particularly against Gram-positive bacteria. nih.gov This finding was based on a quantitative structure-activity relationship (QSAR) study that suggested a larger group than methyl could be accommodated at the C-8 position. nih.gov Furthermore, pyranoquinolines incorporating triazole and thiazolidine (B150603) moieties have also shown promising antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (S. typhi and E. coli) bacteria. researchgate.net

The partially saturated derivative, 1,2,3,4-tetrahydro-6-methoxyisoquinoline, and its related compounds have also been investigated for their antimicrobial properties, making them candidates for the development of new antimicrobial drugs. ontosight.ai

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Type | Target Pathogens | Key Findings |

|---|---|---|

| N-methyl quaternary ammonium derivatives of 3-phenylisoquinoline | Staphylococcus aureus, Enterococcus faecalis (including MRSA and VRE) | Antibacterial potency increases with increased lipophilicity of the 3'-substituent. nih.gov |

| 6-amino-8-methoxyquinolones | Gram-positive bacteria | Good antibacterial activity observed. nih.gov |

| Pyranoquinolines with triazole and thiazolidine moieties | S. aureus, S. typhi, E. coli | Promising antibacterial activity. researchgate.net |

| 1,2,3,4-Tetrahydro-6-methoxyisoquinoline derivatives | General antimicrobial | Investigated as potential new antimicrobial drugs. ontosight.ai |

Antifungal Activity

The antifungal potential of heterocyclic compounds, including derivatives that can be related to the this compound core, has been an area of active research. For example, newly synthesized thiazole (B1198619) derivatives have demonstrated a very strong antifungal effect against clinical strains of Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL. nih.gov The antifungal activity of these compounds was found to be related to their high lipophilicity. nih.gov

Another study on 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives showed significant antifungal activity against C. albicans, with a Minimum Fungicidal Concentration (MFC) value of 250 µg/mL, which was as effective as the standard drug ketoconazole (B1673606). dergipark.org.tr These compounds also showed greater efficacy than ketoconazole against several Fusarium species. dergipark.org.tr While not direct derivatives of this compound, these studies on methoxy-containing heterocyclic systems highlight the potential for developing potent antifungal agents.

Table 2: Antifungal Activity of Methoxy-Containing Heterocyclic Derivatives

| Compound Type | Target Fungus | Key Findings |

|---|---|---|

| Thiazole derivatives | Candida albicans | Very strong antifungal effect (MIC = 0.008–7.81 µg/mL). nih.gov |

| 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives | Candida albicans, Fusarium species | As effective as ketoconazole against C. albicans and more effective against Fusarium spp. dergipark.org.tr |

Anticancer / Antitumor Activity

Derivatives of this compound have emerged as a promising class of compounds in the search for novel anticancer agents, exhibiting mechanisms that include the induction of apoptosis and the inhibition of cell proliferation.

Induction of Apoptosis in Cancer Cell Lines

The ability to induce programmed cell death, or apoptosis, in cancer cells is a key characteristic of many effective chemotherapeutic agents. Several this compound derivatives have been shown to possess this capability. For instance, a novel MYC inhibitor, MYCMI-6, which contains a methoxyisoquinoline moiety, has been found to induce apoptosis in breast cancer cell lines that are sensitive to its growth-inhibiting effects. nih.gov

Palladium(II) and Rhodium(III) complexes with isoquinoline derivatives, including one with a single methoxy group at the 6-position (L³), have demonstrated the ability to trigger mitochondria-mediated apoptosis in HepG2 liver cancer cells. chinesechemsoc.org These complexes stimulate the release of calcium ions, activate the caspase cascade, and increase the generation of reactive oxygen species (ROS), all of which contribute to apoptotic cell death. chinesechemsoc.org

Furthermore, a series of 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivatives were found to trigger massive apoptosis in a broad spectrum of cancer cell lines, as evidenced by the activation of caspase-9 and cleavage of PARP. nih.gov

Table 3: Induction of Apoptosis by this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Apoptosis Induction |

|---|---|---|

| MYCMI-6 | Breast cancer cells | Induces apoptosis in growth-inhibited cells. nih.gov |

| Palladium(II) and Rhodium(III) complexes of this compound | HepG2 (liver cancer) | Mitochondria-mediated apoptosis, Ca²⁺ release, caspase activation, ROS generation. chinesechemsoc.org |

| 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivatives | Broad spectrum | Caspase-9 activation and PARP cleavage. nih.gov |

Inhibition of Cell Proliferation and Cell Cycle Arrest

In addition to inducing apoptosis, this compound derivatives can also inhibit the uncontrolled proliferation of cancer cells by arresting the cell cycle at specific phases. A novel MYC antagonist, MYCMI-6, has been shown to inhibit the growth of breast cancer cell lines with IC50 values ranging from 0.3 µM to over 10 µM. nih.gov

A series of 1-substituted 3,4-dihydroisoquinolines were synthesized and found to be potent inhibitors of L1210 leukemia cell proliferation, with some derivatives exhibiting IC50 values between 1.0 and 4.7 µM. conicet.gov.ar Structure-activity relationship (SAR) studies indicated that a hydrophobic group, such as an alkyloxy group at the C-6 position, is important for this cytotoxic activity. conicet.gov.ar These compounds were also found to arrest cells in the G1 phase of the cell cycle. conicet.gov.ar

Furthermore, a series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives were designed as cereblon (CRBN) modulators. nih.gov One of the most potent compounds, 10a, exhibited significant antiproliferative activity against multiple myeloma cell lines and was found to arrest the NCI-H929 cells at the G0/G1 phase of the cell cycle. nih.gov Similarly, pyranoquinolines with triazole and thiazolidine moieties have also demonstrated growth inhibitory properties against various cancer cell lines. researchgate.net

Table 4: Inhibition of Cell Proliferation and Cell Cycle Arrest by this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Effect |

|---|---|---|

| MYCMI-6 | Breast cancer cells | Inhibits cell growth with IC50 values from 0.3 µM. nih.gov |

| 1-substituted 3,4-dihydroisoquinolines | L1210 (leukemia) | Potent inhibition of cell proliferation (IC50 < 5 µM) and G1 phase arrest. conicet.gov.ar |

| 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives | Multiple myeloma (NCI-H929, U239) | Antiproliferative activity and G0/G1 cell cycle arrest. nih.gov |

| Pyranoquinolines with triazole and thiazolidine moieties | Murine P388 leukemia, Lewis lung carcinoma, human Jurkat leukemia | Potent cytotoxicity with some IC50 values less than 10 nM. researchgate.net |

Anti-inflammatory Effects and Modulation of Inflammatory Pathways

The anti-inflammatory properties of compounds containing a methoxy group have been investigated, suggesting a potential role for this compound derivatives in modulating inflammatory responses. Methoxyphenolic compounds, for example, have been shown to inhibit the expression of multiple inflammatory mediators in human airway cells stimulated with TNF-α. nih.gov These mediators include chemokines (CCL2, CCL5, CXCL1, CXCL10), interleukins (IL-6, IL-8), and adhesion molecules (ICAM-1). nih.gov The anti-inflammatory activity of these compounds was found to potentially act post-transcriptionally by inhibiting the binding of the RNA-binding protein HuR to mRNA. nih.gov

In the context of isoquinoline derivatives, a potent and selective inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), PF-06650833, which is a 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide, has been developed. researchgate.net IRAK4 is a key kinase in the signaling pathways of Toll-like receptors and the IL-1 receptor family, which play crucial roles in innate immunity and inflammation.

Furthermore, a series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives have been shown to reduce the level of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs). nih.gov One particular compound, 10a, exhibited an IC50 value of 0.76 µM for TNF-α inhibition. nih.gov

These findings underscore the potential of this compound derivatives as anti-inflammatory agents by targeting key molecules and pathways involved in the inflammatory process.

Antiviral Potential and Mechanisms against Viral Replication

The isoquinoline scaffold, including this compound and its derivatives, has emerged as a significant area of interest in the search for novel antiviral agents. Research has demonstrated that these compounds can interfere with various stages of the viral life cycle, from entry into the host cell to replication of the viral genome. mdpi.comyoutube.com

Derivatives of isoquinoline have been evaluated for their potential against a range of viruses. For instance, certain isoquinoline derivatives have shown the ability to inhibit the replication of viruses like SARS-CoV-2 by suppressing viral proteins and modulating the host's immune response. In silico docking simulations have supported these findings, showing favorable interactions between isoquinoline derivatives and key proteins involved in viral replication, suggesting a mechanism that could block virus entry or replication.

One area of significant research has been against the Human Immunodeficiency Virus (HIV). Synthetic tetrahydroisoquinoline alkaloids have been developed and evaluated for their anti-HIV activity. mdpi.com A study focusing on isoquinoline-based CXCR4 antagonists identified these compounds as potential inhibitors of HIV entry into host cells. kuleuven.be The CXCR4 receptor is a major coreceptor for X4-tropic HIV strains, and blocking it can prevent the virus from infecting cells. kuleuven.be

Furthermore, isoquinolone derivatives have been tested against influenza viruses. A derivative featuring a methoxy group at the R⁶ position (compound 17) was found to be partially active against influenza A viral strains with EC₅₀ values ranging from 5.8 to 36.8 µM. nih.gov Notably, this compound exhibited lower cytotoxicity compared to other tested compounds, indicating a more favorable therapeutic window. nih.gov The mechanism of antiviral action for many of these compounds involves the inhibition of crucial viral enzymes. Viruses utilize polymerases for the replication of their genetic material, and these enzymes are a primary target for antiviral drugs. mdpi.com Some agents interfere with viral replication by inhibiting enzymes like DNA-dependent RNA polymerase or reverse transcriptase. atsu.edu

The antiviral mechanisms of isoquinoline alkaloids are diverse and can involve interfering with multiple cellular pathways that are crucial for viral replication, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase/extracellular-signal-regulated kinase (MAPK/ERK) pathways. mdpi.com

Table 1: Antiviral Activity of Selected Isoquinoline Derivatives

| Compound/Derivative | Target Virus | Reported Activity/Mechanism | Reference |

| Isoquinoline Derivatives | SARS-CoV-2 | Inhibition of viral replication through suppression of viral proteins and modulation of immune responses. | |

| Isoquinoline-based CXCR4 Antagonists | HIV-1 (X4-tropic), HIV-2 | Potent inhibitory activity against HIV entry by targeting the CXCR4 coreceptor. | kuleuven.be |

| Compound 17 (Isoquinolone with R⁶-methoxy group) | Influenza A virus | Partially active with EC₅₀ values between 5.8 and 36.8 µM; lower cytotoxicity. | nih.gov |

| Ethyl-1-benzyl-7-methoxyisoquinoline-4-carboxylate (6d) | HIV | Potent inhibitory activity against HIV in an in vitro assay. | mdpi.com |

Neuroprotective Properties and Potential in Neurological Disorders

Derivatives of this compound are being actively investigated for their neuroprotective effects and their potential therapeutic application in a variety of neurological disorders. ontosight.aichemimpex.com These compounds are seen as promising candidates for the development of drugs targeting conditions such as Parkinson's disease, Alzheimer's disease, schizophrenia, and Huntington's disease. researchgate.netnih.govgoogle.com

The primary mechanism through which many of these isoquinoline derivatives are thought to exert their neuroprotective and therapeutic effects is through the inhibition of the phosphodiesterase 10A (PDE10A) enzyme. nih.govgoogle.com PDE10A is highly expressed in the striatal medium-sized spiny neurons, which are key components of the basal ganglia circuit. nih.gov Dysfunction in this circuit is a major contributor to the pathophysiology of several central nervous system (CNS) disorders. nih.gov By inhibiting PDE10A, these compounds can increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which can, in turn, modulate neuronal signaling pathways. nih.gov This modulation is believed to be a novel therapeutic strategy for treating neurological and psychiatric disorders. nih.gov

Research has shown that 6,7-dialkoxyisoquinoline derivatives are effective PDE10A inhibitors and are being explored for the treatment of psychiatric and neurological conditions including schizophrenia, cognitive deficits, Parkinson's disease, and Alzheimer's disease. google.com For example, 1-(4-Fluoro-3-methoxybenzyl)-7-(2-fluoroethoxy)-6-methoxyisoquinoline was synthesized as part of a series of potent PDE10A inhibitors. nih.gov

Beyond PDE10A inhibition, some tetrahydroisoquinoline derivatives have demonstrated neuroprotective properties that may be beneficial in treating neurodegenerative diseases by protecting neuronal cells from damage and reducing oxidative stress. ontosight.aismolecule.com The ability of these compounds to interact with various biological targets, including enzymes and receptors, underscores their potential in the development of new therapies for complex neurological diseases. ontosight.ai

Table 2: Neuroprotective Potential of Selected this compound Derivatives

| Derivative Class | Target/Mechanism | Potential Therapeutic Application | Reference |

| 6,7-Dialkoxyisoquinoline derivatives | PDE10A Inhibition | Schizophrenia, Parkinson's disease, Alzheimer's disease, Huntington's disease | google.com |

| 1-(Substituted benzyl)-6,7-dialkoxyisoquinolines | PDE10A Inhibition | Neurological and psychiatric disorders | nih.gov |

| 1,2,3,4-Tetrahydroisoquinoline derivatives | General Neuroprotection | Neurodegenerative diseases | ontosight.ai |

| 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide | IRAK4 Inhibition | Alzheimer's disease, Parkinson's disease | researchgate.net |

Other Reported Bioactivities (e.g., Cardiotonic Activity)

In addition to their antiviral and neuroprotective potential, derivatives of the isoquinoline and related quinazoline (B50416) structures have been explored for other biological activities, most notably for their cardiotonic effects. Cardiotonic agents are substances that increase the force of contraction of the heart muscle, which can be beneficial in conditions like congestive heart failure.

Studies have revealed that certain 6,7-dimethoxyquinazoline (B1622564) derivatives possess potent cardiotonic activity. nih.govresearchgate.net While quinazolines are structurally distinct from isoquinolines, they share a common bicyclic heterocyclic core, and the findings in one class often inspire investigation in the other. A series of quinazoline derivatives with various substituents were synthesized and tested, with several 6,7-dimethoxyquinazoline compounds showing significant positive inotropic effects in anesthetized dogs. nih.gov

Similarly, research into 3-(hydroxymethyl)-isoquinoline derivatives has been conducted to evaluate their cardiotonic (positive inotropic) effects. google.com Specific compounds, such as 1-(3,4-dichlorophenyl)-3-(hydroxymethyl)-6,7-dimethoxy-isoquinoline, were synthesized and evaluated for their activity. justia.com These investigations highlight the potential of the methoxy-substituted isoquinoline core in the development of new agents for cardiovascular diseases. chemimpex.com The search for non-glycoside, non-catecholamine cardiotonic agents remains an important area of pharmaceutical research, and heterocyclic compounds like isoquinoline derivatives represent a promising avenue. researchgate.net

Elucidation of Molecular Mechanisms of Action

Identification and Characterization of Molecular Targets

Derivatives of the 6-methoxyisoquinoline scaffold have been shown to interact with a range of molecular targets, including specific enzymes and receptors, which underpins their diverse pharmacological profiles.

Enzymes

DNA Gyrase and Topoisomerase IV: Certain 3-fluoro-6-methoxyquinoline (B1245202) derivatives have been identified as novel inhibitors of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. researchgate.net DNA gyrase, an enzyme found in bacteria, introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. frontiersin.org Its inhibition disrupts these essential cellular processes. One optimized compound from this series demonstrated potent activity against S. aureus, including strains with mutations conferring resistance to other inhibitors of bacterial type II topoisomerases. researchgate.net

P-glycoprotein (P-gp): A series of 6-methoxy-2-arylquinoline analogues have been designed and evaluated as inhibitors of P-glycoprotein. mdpi.com P-gp is an ATP-dependent efflux pump that contributes to multidrug resistance in cancer by expelling chemotherapeutic agents from cells. mdpi.com Specific alcoholic derivatives within this series were found to significantly inhibit the efflux function of P-gp, with potencies exceeding that of the known inhibitor verapamil. mdpi.com

Kinase Enzymes: The 6-methoxyquinoline (B18371) core is a feature in compounds designed to inhibit specific protein kinases. For instance, 6-methoxy substitution on 4-anilinoquinolines resulted in compounds with activity against Cyclin G associated kinase (GAK), a regulator of membrane trafficking. tocris.com Furthermore, a novel 6-benzyloxyquinoline derivative was identified as a selective inhibitor of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer. frontiersin.org Diaryl-substituted quinoline (B57606) scaffolds have also been associated with inhibitory properties against enzyme targets like EGFR/FAK kinase. nih.gov

Receptors

Sigma (σ) Receptors: Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) have shown high binding affinity and selectivity for the σ2 receptor, which is identified as the transmembrane protein TMEM97. mdpi.comnih.gov These receptors are implicated in various central nervous system disorders and are often overexpressed in proliferating cancer cells. mdpi.com

Dopamine (B1211576) Receptors: Analogues featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) unit have been synthesized and found to possess strong and selective affinity for the dopamine D3 receptor (D3R). mdpi.com These receptors are targets for neurological and psychiatric conditions. Docking studies revealed that these molecules orient within the orthosteric binding pocket of the D3R. mdpi.com

Modulation of Key Cellular Signaling Pathways

The interaction of this compound derivatives with their molecular targets can trigger downstream effects, leading to the modulation of complex cellular signaling pathways that govern cell fate.

PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, and survival. frontiersin.org Dysregulation of this pathway is common in many cancers. nih.govresearchgate.net Isoquinoline (B145761) alkaloids, the broader class to which this compound belongs, have been shown to regulate this pathway. kegg.jp For instance, studies on 22-(4-Pyridinecarbonyl) Jorunnamycin A, a tetrahydroisoquinoline derivative, identified the PI3K-Akt signaling pathway as one of the key pathways relevant to its activity against non-small-cell lung cancer. news-medical.net

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that converts extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and apoptosis. tocris.comnih.gov Several isoquinoline alkaloids have been found to modulate MAPK signaling. researchgate.net For example, magnoflorine, an isoquinoline alkaloid, was shown to enhance myoblast differentiation by activating the p38 MAPK pathway. nih.gov Berberine, another prominent isoquinoline alkaloid, has been reported to affect diabetic nephropathy via the MAPK pathway. nih.gov

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of genes involved in inflammation, immunity, and cell survival. epa.gov The canonical pathway involves the degradation of the inhibitor of κB (IκB), allowing the NF-κB dimer to translocate to the nucleus and activate gene transcription. epa.gov Several isoquinoline alkaloids are known to be potent modulators of this pathway. mdpi.com Sanguinarine, for example, is a potent inhibitor of NF-κB activation. nih.gov Berberine acts by inhibiting the phosphorylation of IκBα, which is necessary for NF-κB activation. mdpi.com Certain bisbenzylisoquinoline alkaloids have also demonstrated strong inhibitory effects on the expression and activation of NF-κB. researchgate.net

Nrf2/HO-1 Pathway: The Nuclear factor-erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway is the primary regulator of cytoprotective responses to oxidative and electrophilic stress. nih.gov Under stress conditions, Nrf2 translocates to the nucleus and activates the expression of antioxidant genes, including HO-1. Natural compounds, including isoquinoline alkaloids, have been shown to modulate this defensive pathway. mdpi.com Berberine has demonstrated protective effects through the activation of the KEAP1/Nrf2 signaling pathway. mdpi.com Other studies have shown that alkaloid extracts can regulate oxidative stress by increasing the gene expression of NRF2 and its target HO-1, while decreasing the expression of the Nrf2 inhibitor, KEAP1. mdpi.com

Binding Affinity Assessments and Interaction Studies with Biological Macromolecules

The efficacy of a compound is often directly related to its binding affinity for its molecular target. Quantitative assessments and interaction studies provide crucial data on the strength and nature of these interactions.

A study screening a panel of compounds for sigma receptor affinity identified 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline as a potent ligand. mdpi.comnih.gov Full competition curve analysis determined the inhibition constants (Ki) for this compound, revealing its high affinity and selectivity for the σ2 receptor over the σ1 receptor. mdpi.com

Table 1: Binding Affinity of a 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivative for Sigma Receptors

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |

|---|---|---|

| (±)-6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline | 48.4 ± 7.7 | 0.59 ± 0.02 |

| (±)-Desmethyl analogue | 108 ± 35 | 4.92 ± 0.59 |

Data sourced from Kim et al., 2022. mdpi.comnih.gov

Molecular docking studies provide further insight into the specific interactions between ligands and their biological targets. For a 6-methoxy-2-arylquinoline derivative acting as a P-gp inhibitor, docking simulations revealed key interactions within the drug-binding pocket. mdpi.com These included a hydrogen bond between the oxygen atom of the methoxy (B1213986) group and the side chain of glutamine residue Gln986, as well as a π-π stacking interaction between the phenyl ring of the quinoline derivative and a phenylalanine residue (Phe979). mdpi.com Such non-covalent interactions, including hydrogen bonds and hydrophobic interactions, are critical for stabilizing the ligand-target complex.

Structure-Based Drug Design Insights and Ligand-Target Interactions

Structure-based drug design utilizes the three-dimensional structure of a target protein to design and optimize inhibitors with high affinity and selectivity. This approach has been applied to the this compound scaffold to develop potent and selective modulators of various targets.

For example, the design of dopamine D3-selective receptor ligands was guided by docking studies using D2 and D3 receptor crystal structures. mdpi.com These studies showed that analogues containing a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol "head" group positioned themselves in the orthosteric binding pocket of the D3 receptor. The stronger D3R affinity of one analogue was attributed to the presence of multiple hydrogen bonds between the phenol (B47542) moiety of the headgroup and serine residue Ser192. mdpi.com

Similarly, the development of selective c-Met kinase inhibitors was based on the analysis of a co-crystal structure of a known inhibitor bound to the kinase. frontiersin.org This structural information guided the molecular design of novel 6-benzyloxyquinoline derivatives. The structure-activity relationship (SAR) studies that followed, combined with an understanding of the key interactions within the kinase's ATP-binding pocket, enabled the optimization of selective inhibitors. frontiersin.org

These examples highlight how detailed knowledge of ligand-target interactions at the atomic level, obtained through techniques like X-ray crystallography and computational modeling, is instrumental in refining the this compound scaffold to achieve desired biological activity and selectivity. frontiersin.orgmdpi.com

Structure Activity Relationships Sar and Computational Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties, which are expressed as molecular descriptors. preprints.org These models are instrumental in predicting the activity of novel compounds and in understanding the structural requirements for a specific biological response.

A notable application of QSAR has been in the study of 6-methoxy benzamides, which share a core structural feature with 6-methoxyisoquinoline, as dopamine (B1211576) D2 receptor antagonists. nih.gov In one such study, both linear (Multiple Linear Regression, MLR) and non-linear (Artificial Neural Network, ANN) QSAR models were developed to predict the pIC50 values of a series of 58 derivatives. The statistical quality of these models is presented in the table below.

| Model | Statistical Parameter | Training Set | Internal Test Set | External Test Set |

| MLR | Standard Error | 0.280 | 0.446 | 0.382 |

| Q² | 0.8340 | |||

| SPRESS | 0.322 | |||

| ANN | Standard Error | 0.175 | 0.326 | 0.296 |

| Q² | 0.8055 | |||

| SPRESS | 0.219 |

This table summarizes the statistical validation parameters for the MLR and ANN models, where a lower standard error and higher Q² value indicate a more robust and predictive model.

These models revealed that the presence of hydrophobic substituents at certain positions and electron-donating groups at others enhanced the biological activity. nih.gov Such insights are invaluable for the rational design of novel this compound derivatives with desired biological activities. The integration of machine learning algorithms with QSAR modeling is a promising approach to accelerate the discovery of potent and selective inhibitors. preprints.org

Molecular Docking Simulations for Ligand-Target Interactions and Binding Affinity

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This technique is widely used to understand the interactions between a ligand, such as a this compound derivative, and its biological target, typically a protein or enzyme. nih.gov

In the context of isoquinoline (B145761) derivatives, molecular docking has been employed to elucidate their binding modes with various targets, including leucine (B10760876) aminopeptidase (B13392206) (LAP) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net For instance, a docking study of an isoquinoline derivative with LAP revealed that the compound could form hydrogen bonds with key amino acid residues, such as Gly362, and coordinate with the zinc ion in the active site, which is crucial for its inhibitory activity. nih.gov Similarly, docking simulations of novel isoquinoline derivatives into the active site of COX-2 have been used to rationalize their anti-inflammatory activity. researchgate.net

The general workflow for a molecular docking study involves:

Preparation of the protein structure: This often involves retrieving the crystal structure from the Protein Data Bank (PDB) and preparing it by adding hydrogen atoms, assigning bond orders, and minimizing its energy. nih.gov

Preparation of the ligand structure: The 3D structure of the ligand, such as this compound, is generated and optimized.

Docking simulation: A docking program is used to place the ligand into the active site of the protein in various conformations and orientations.

Analysis of results: The resulting poses are scored based on their binding affinity, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein are analyzed. nih.gov

Density Functional Theory (DFT) Calculations for Optimized Structure and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a powerful tool for optimizing the geometry of molecules like this compound and for calculating their electronic properties.

DFT calculations have been successfully applied to study the structure and vibrational assignments of isoquinoline. researchgate.net These studies typically employ a specific functional, such as B3LYP, and a basis set, like 6-31+G(d,p), to solve the Schrödinger equation. researchgate.net The results of these calculations provide detailed information about bond lengths, bond angles, and dihedral angles, which can be compared with experimental data to validate the computational model.

Furthermore, DFT is used to calculate various electronic properties that are crucial for understanding the reactivity and stability of a molecule. These properties include:

Dipole moment: A measure of the polarity of the molecule.

Rotational constants: Related to the molecule's moments of inertia.

Thermodynamical parameters: Such as enthalpy, entropy, and Gibbs free energy. researchgate.net

A study on isoquinoline reported a calculated dipole moment of 2.004 D and rotational constants of 3.101, 1.22, and 0.875 GHz, which are in good agreement with experimental values. researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov This technique allows researchers to study the conformational stability of a ligand like this compound and the dynamic interactions it forms with its biological target over time. mdpi.com

In the study of quinoline (B57606) and indeno[1,2-b]quinoline derivatives, MD simulations have been used to investigate the stability of ligand-DNA and ligand-protein complexes. nih.govmdpi.com The process of an MD simulation typically involves:

System setup: The ligand-target complex is placed in a simulation box filled with solvent molecules, typically water, and ions are added to neutralize the system. nih.gov

Energy minimization: The energy of the system is minimized to remove any steric clashes.

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

Production run: The simulation is run for a specific period, during which the trajectory of all atoms is recorded.

Analysis: The trajectory is analyzed to study the conformational changes, interactions, and stability of the complex.

MD simulations can provide valuable insights into how a ligand like this compound binds to its target and how its conformation adapts to the binding pocket.

Prediction of Biological Activities using Computational Platforms (e.g., PASS Online)